![molecular formula C16H12N2O3 B13818628 2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B13818628.png)
2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione is a heterocyclic compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the isoindoline-1,3-dione core structure makes this compound an interesting candidate for various pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione typically involves the condensation reaction of phthalic anhydride with an appropriate amine derivative. One common method includes the reaction of phthalic anhydride with 3-methoxybenzylamine under reflux conditions in a suitable solvent such as toluene. The reaction is usually carried out in the presence of a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of isoindoline-1,3-dione derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solventless conditions and green chemistry principles are also being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antipsychotic agent due to its ability to modulate dopamine receptors.
Neurodegenerative Diseases: It shows promise in the treatment of Alzheimer’s disease by inhibiting β-amyloid protein aggregation.
Antiviral Research: The compound has been investigated for its potential antiviral activity against various viruses.
Pharmacological Studies: It is used in molecular docking studies to predict its affinity for different biological targets.
Mechanism of Action
The mechanism of action of 2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione involves its interaction with specific molecular targets. For instance, it modulates dopamine receptors, which are involved in neurotransmission and play a role in various neurological disorders. The compound’s ability to inhibit β-amyloid protein aggregation suggests its potential in preventing the formation of amyloid plaques, a hallmark of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A structurally similar compound with a wide range of biological activities.
N-Substituted Isoindoline-1,3-dione: These derivatives have similar core structures and exhibit comparable pharmacological properties.
Uniqueness
2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to modulate dopamine receptors and inhibit β-amyloid protein aggregation sets it apart from other similar compounds .
Properties
Molecular Formula |
C16H12N2O3 |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
2-[(3-methoxyphenyl)methylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C16H12N2O3/c1-21-12-6-4-5-11(9-12)10-17-18-15(19)13-7-2-3-8-14(13)16(18)20/h2-10H,1H3 |
InChI Key |
XQZAQDLKUMZXTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C=NN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


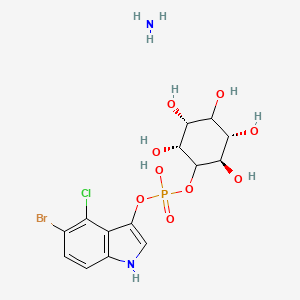
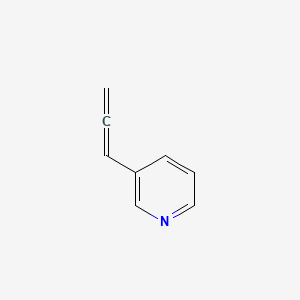
![3-[Ethyl(2-hydroxyethyl)amino]-2,5-dihydroxy-5-methylcyclopent-2-en-1-one](/img/structure/B13818574.png)
![ethyl (2E)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetate](/img/structure/B13818578.png)
![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-4-(2-methoxyethoxy)-5-[[2-(2-methoxyethoxy)ethyl]amino]phenyl]acetamide](/img/structure/B13818584.png)
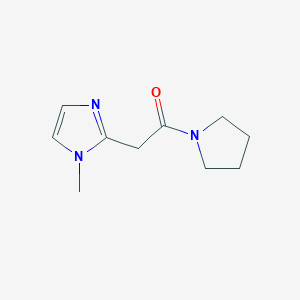
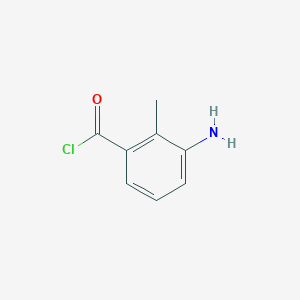
![(3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride](/img/structure/B13818600.png)
![Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy-](/img/structure/B13818601.png)
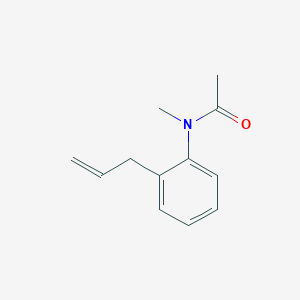
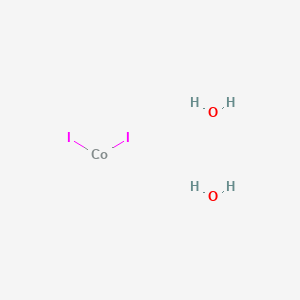
![(2,5-dioxopyrrolidin-1-yl) (2R)-5-[[amino-[bis(phenylmethoxycarbonyl)amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B13818630.png)


